3-[Bis(cyanomethyl)amino]propanenitrile

Organonitrile building block Molecular descriptors Ligand design

Researchers needing a pre-assembled, asymmetric tripodal trinitrile often face multi-step synthesis bottlenecks. 3-[Bis(cyanomethyl)amino]propanenitrile (CAS 172903-30-9) directly provides a C₇H₈N₄ tertiary amine with two reactive cyanomethyl arms and one cyanoethyl arm-an architecture not accessible from symmetrical tris(2-cyanoethyl)amine. - Saves 2-4 synthetic steps vs. building the asymmetric scaffold from simpler precursors. - Enables regioselective nitrile reduction or hydrolysis studies due to differential arm lengths. - Serves as a chromatographic reference standard to distinguish positional isomers (e.g., CAS 185257-07-2). Supplied on a quotation basis with batch-specific purity documentation.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 172903-30-9
Cat. No. B061329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Bis(cyanomethyl)amino]propanenitrile
CAS172903-30-9
SynonymsPropanenitrile,3-[bis(cyanomethyl)amino]-(9CI)
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESC(CN(CC#N)CC#N)C#N
InChIInChI=1S/C7H8N4/c8-2-1-5-11(6-3-9)7-4-10/h1,5-7H2
InChIKeyQZRVGTHLDCVTEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Bis(cyanomethyl)amino]propanenitrile (CAS 172903-30-9): Structural Identity and Procurement Context


3-[Bis(cyanomethyl)amino]propanenitrile (CAS 172903-30-9) is a C₇H₈N₄ aliphatic tertiary amine bearing three nitrile (–C≡N) functional groups. The molecule is constructed around a central nitrogen atom substituted with two cyanomethyl (–CH₂CN) arms and a single 2-cyanoethyl (–CH₂CH₂CN) arm, producing an asymmetric branched architecture. The compound is listed as a research intermediate in global chemical market databases [1] and is available through specialty suppliers on a quotation basis [2].

Asymmetric C₇H₈N₄ trinitrile tertiary amine architecture
Quotation-based procurement through specialty suppliers
Supports ligand design, electrolyte, and synthetic intermediate workflows

Why Closely Related Nitrile-Tertiary Amines Cannot Simply Replace 3-[Bis(cyanomethyl)amino]propanenitrile


Compounds within the α-aminonitrile and cyanoethylated amine family differ fundamentally in the number, spacing, and connectivity of nitrile groups. 3-[Bis(cyanomethyl)amino]propanenitrile carries two cyanomethyl arms and one cyanoethyl arm, producing an asymmetric C₇H₈N₄ scaffold that is isomeric with but topologically distinct from its positional isomer 2-[bis(cyanomethyl)amino]propanenitrile (CAS 185257-07-2) and the symmetrical tris(2-cyanoethyl)amine (CAS 7528-78-1, C₉H₁₂N₄) [1]. These structural variations alter nitrile spacing, steric environment, and metal-coordination geometry, making simple substitution unreliable for applications where precise ligand architecture or reaction regiospecificity is required.

Positional isomer (2-substituted propionitrile) alters amine-to-nitrile spacing, which may shift chelation geometry and metal-binding context.
Symmetrical tris(2-cyanoethyl)amine homolog differs in arm length and methylene count, and coordination symmetry may not transfer directly.
Dinitrile analog with N-H donor site changes H-bond acceptor/donor profile, which may alter chromatographic retention and extraction behavior.

Quantitative Differentiation Evidence for 3-[Bis(cyanomethyl)amino]propanenitrile Versus Structural Analogs


Molecular Weight and Atomic Composition Differentiation from Symmetrical Tris(2-cyanoethyl)amine

The target compound (C₇H₈N₄, MW = 148.17 g·mol⁻¹) is 28.05 Da lighter than the symmetrical C₉H₁₂N₄ analog tris(2-cyanoethyl)amine (MW = 176.22 g·mol⁻¹) [1][2]. This mass difference corresponds to one fewer methylene bridge, directly affecting molecular volume, rotational freedom, and solubility parameters.

Molecular identity
Reported
C₇H₈N₄ / 148.17 vs C₉H₁₂N₄ / 176.22 g·mol⁻¹
Supports MW and formula identity verification for procurement
ΔMW = 28.05; two fewer methylene units
Organonitrile building block Molecular descriptors Ligand design

Nitrile-Group Spacing and Regiochemistry Distinction from Positional Isomer 2-[Bis(cyanomethyl)amino]propanenitrile

The target compound positions the tertiary amine nitrogen on a 3-carbon chain relative to the terminal nitrile, whereas the positional isomer 2-[bis(cyanomethyl)amino]propanenitrile (CAS 185257-07-2) places the amine on the 2-position of the propionitrile chain . This regioisomerism alters the distance between the amine lone pair and the terminal nitrile, affecting chelation potential and metal-binding affinity.

Regiochemistry
Class-level
3-substituted vs 2-substituted propionitrile chain
Regioisomeric placement context may alter coordination behavior
No direct comparative data available
Regioisomer Nitrile spacing Coordination chemistry

Nitrile-Group Count Differentiation from Dinitrile and Tetranitrile Analogs

The target compound possesses exactly three nitrile groups, providing four hydrogen-bond acceptor sites but zero hydrogen-bond donor sites [1]. In contrast, bis(cyanomethyl)amine (CAS 628-87-5) carries only two nitriles and one N–H donor , while the symmetrical C₉ analog (CAS 7528-78-1) also carries three nitriles but on longer arms. The intermediate nitrile count of the target compound yields a distinct H-bond acceptor profile relative to dinitrile and tetranitrile analogs.

H-bond profile
Reported
HBA=4, HBD=0, 3 nitriles vs HBA=3, HBD=1, 2 nitriles
Nitrile count context supports chromatographic method screening
Computed molecular properties
Nitrile count H-bond acceptor capacity Polar surface area

Computed Physicochemical Property Benchmarks for Purity and Handling Assessment

Computed data for 3-[Bis(cyanomethyl)amino]propanenitrile indicate a density of 1.127 g·cm⁻³, a boiling point of 442.5°C at 760 mmHg, and a refractive index of 1.488 . In comparison, the denser symmetrical analog tris(2-cyanoethyl)amine exhibits a calculated refractive index of ~1.503 (estimated by increment methods). These computed values—though not experimental—provide quantitative benchmarks for identity verification and purity assessment during procurement.

Computed properties
Data to verify
Density 1.127, BP 442.5°C, RI 1.488
Preliminary screening benchmarks for method development
Computed only; experimental confirmation needed
Computed properties Boiling point Density Quality control

Patent-Class Electrolyte Application Context for Chain-Type Trinitrile Compounds

US Patent 12,176,484 B2 (Samsung SDI, 2024) discloses organic electrolytes containing chain-type nitrile-based compounds with both two and three cyano groups [1]. The target compound, possessing exactly three nitriles on an asymmetric tertiary amine scaffold, falls structurally within the scope of this patent class. While no direct performance data for the target compound are provided in the patent, the structural classification establishes a documented industrial interest in trinitrile architectures for high-voltage lithium battery electrolytes.

Electrolyte class
Class-level
Chain-type trinitrile within patent scope (US 12,176,484 B2)
Structural class eligibility for electrolyte research
No device-level cycling data for target compound
Lithium battery electrolyte Nitrile additive Electrochemical stability

Supply-Chain and Purity Benchmarks Versus Commodity Nitrile Amines

3-[Bis(cyanomethyl)amino]propanenitrile is commercially listed at 98.0% purity on a quotation basis [1], in contrast to the symmetrical trinitrile analog tris(2-cyanoethyl)amine, which is routinely stocked at ≥99.0% purity (titration) by major international chemical suppliers . The 1% purity differential, combined with the quotation-based (rather than off-the-shelf) availability, indicates that the target compound is a specialized research intermediate rather than a commodity building block, necessitating longer procurement lead times and quality verification upon receipt.

Commercial purity
Data to verify
98.0% (quotation) vs ≥99.0% (stocked)
Procurement planning requires incoming purity verification
Supplier catalog comparison; verify upon receipt
Supply chain Purity specification Custom synthesis Research chemical

Evidence-Anchored Application Scenarios for 3-[Bis(cyanomethyl)amino]propanenitrile (CAS 172903-30-9)


Asymmetric Tripodal Ligand Scaffold for Metal Coordination Studies

The compound's asymmetric architecture—two short cyanomethyl arms and one longer cyanoethyl arm—creates a tripodal ligand geometry distinct from the symmetrical C₃-symmetric tris(2-cyanoethyl)amine [1]. This asymmetry may be exploited in crystallographic or solution-phase studies where a lower-symmetry coordination environment is desired for probing metal-binding selectivity or catalytic activity.

Isomeric Purity Reference Standard for Regioisomer Characterization

As a 3-substituted propionitrile regioisomer, this compound can serve as an analytical reference standard to distinguish it from its 2-substituted isomer (CAS 185257-07-2) by chromatographic retention time, NMR chemical shift, or mass spectral fragmentation pattern. This is particularly relevant for laboratories synthesizing or characterizing mixtures of cyanoethylation products.

Trinitrile Building Block in Lithium Battery Electrolyte Development

The structural classification as a chain-type trinitrile compound aligns with patent disclosures for high-voltage lithium battery electrolyte additives [2]. Although no device-level cycling data exist for this specific compound, its three-nitrile architecture may contribute to cathode electrolyte interphase (CEI) formation or oxidative stability, warranting comparative electrochemical evaluation against dinitrile and symmetrical trinitrile controls.

Custom Synthetic Intermediate Requiring Defined Nitrile Arm-Length Asymmetry

For synthetic sequences requiring a tertiary amine core with two short cyanomethyl groups and one longer cyanoethyl group—achieving differential reactivity during selective nitrile reduction or hydrolysis steps—this pre-assembled scaffold may reduce step count relative to building the asymmetric architecture from simpler precursors.

Application
Selection Property
Validation Focus
Asymmetric tripodal ligand scaffold
Ligand architecture asymmetry
Metal-binding selectivity review
Regioisomer reference standard
Regioisomeric retention profile
Chromatographic identity confirmation
Lithium battery electrolyte development
Trinitrile structural class membership
Electrochemical stability testing
Custom synthetic intermediate
Pre-assembled nitrile arm-length asymmetry
Differential reactivity verification
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